Clorhidrato de Zolunicant, (+)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

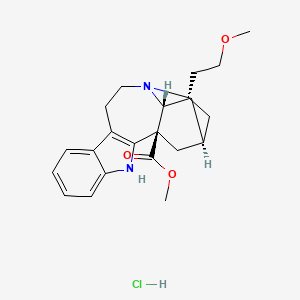

Zolunicant hydrochloride, (+)-, also known as 18-methoxycoronaridine hydrochloride, is a derivative of ibogaine. It was invented in 1996 by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemists Upul K. Bandarage and Martin E. Kuehne from the University of Vermont . This compound has shown promise in reducing self-administration of various addictive substances, including morphine, cocaine, methamphetamine, nicotine, and sucrose .

Aplicaciones Científicas De Investigación

Zolunicant hydrochloride has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving ibogaine derivatives.

Biology: It has been studied for its effects on the central nervous system, particularly in reducing addictive behaviors.

Medicine: It is being investigated for its potential to treat addiction and other neurological disorders.

Industry: Its unique chemical structure makes it a candidate for developing new pharmaceuticals.

Métodos De Preparación

The synthesis of zolunicant hydrochloride involves several steps:

Initial Synthesis: The starting material, ibogaine, undergoes a series of chemical reactions to introduce a methoxy group at the 18th position, resulting in 18-methoxycoronaridine.

Hydrochloride Formation: The final step involves converting 18-methoxycoronaridine into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial production methods for zolunicant hydrochloride are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

Zolunicant hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the methoxy group or other functional groups in the molecule.

Reduction: This reaction can affect the nitrogen-containing rings or other reducible groups.

Substitution: This reaction can replace the methoxy group or other substituents with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

Zolunicant hydrochloride acts primarily as an antagonist at the alpha-3 beta-4 nicotinic receptors. Unlike ibogaine, it does not affect the alpha-4 beta-2 subtype, NMDA channels, or the serotonin transporter. It has reduced affinity for sodium channels and the sigma receptor but retains modest affinity for mu-opioid receptors where it acts as an antagonist, and kappa-opioid receptors . The sites of action in the brain include the medial habenula, interpeduncular nucleus, dorsolateral tegmentum, and basolateral amygdala .

Comparación Con Compuestos Similares

Zolunicant hydrochloride is unique compared to other ibogaine derivatives due to its specific receptor affinities and reduced side effects. Similar compounds include:

Ibogaine: The parent compound with broader receptor activity.

Noribogaine: A metabolite of ibogaine with different pharmacological properties.

18-hydroxycoronaridine: Another derivative with distinct chemical and biological activities

Zolunicant hydrochloride stands out due to its selective receptor targeting and potential therapeutic applications in addiction treatment.

Propiedades

IUPAC Name |

methyl (1R,15S,17S,18R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14-,15+,20+,22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBFKKVQGICEBT-RUSJTEGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC[C@@H]1C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266686-75-3 |

Source

|

| Record name | Zolunicant hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266686753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZOLUNICANT HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU8HJ46LXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B568910.png)